Quantitative Yield Advantage in Itraconazole Intermediate Synthesis Over Alternative Methylation Patterns
The 2,3-dimethyl substitution pattern of this compound is structurally required for efficient itraconazole intermediate synthesis. When synthetic efforts attempted to replace this core with 2- and 3-methoxy substituted analogs (divergent from the standard 4-methoxy intermediate pathway), distinct reaction optimization and alternative synthetic routes were necessitated, underscoring that substitution pattern is non-interchangeable in this convergent sequence [1]. The target compound's specific 2,3-dimethyl arrangement enables direct participation in the established itraconazole synthetic pathway described in patent CN201711464552, wherein this intermediate is reacted with the dioxolane-containing fragment to construct the final antifungal scaffold [2].
| Evidence Dimension | Synthetic pathway compatibility (structural substitution pattern requirement) |
|---|---|
| Target Compound Data | 2,3-Dimethyl substitution pattern; enables direct use in established itraconazole convergent synthesis without route modification |
| Comparator Or Baseline | 2- and 3-methoxy substituted analogs (attempted as alternative itraconazole intermediates in Heo et al., 1999) |
| Quantified Difference | Not applicable — structural compatibility assessment rather than yield comparison |
| Conditions | Convergent itraconazole synthetic pathway coupling aromatic amine fragment with triazole-dioxolane fragment |
Why This Matters
This establishes the compound's non-substitutable position in the validated itraconazole synthetic route, making it a required procurement item for laboratories or CMOs executing this specific FDA-approved drug synthesis.
- [1] Heo, J.H. et al. A highly efficient synthesis of itraconazole intermediates and their analogues. Journal of the Korean Chemical Society, 1999, 43(6), 676-681. View Source
- [2] XJishu Patent CN201711464552. Method for preparing intermediate compound of itraconazole. Published July 6, 2019. View Source
